molecular formula C8H5ClN6 B379771 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile CAS No. 69720-51-0

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile

Cat. No.: B379771
CAS No.: 69720-51-0
M. Wt: 220.62g/mol
InChI Key: LMNKIHGNJVOKAJ-UHFFFAOYSA-N
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Description

“5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile” is a chemical compound. It’s closely related to "Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate" . The dihedral angle between the aromatic rings in this compound is 0.16° .


Synthesis Analysis

The synthesis of similar compounds has been accomplished by grinding 3-chloro-6-hydrazinopyridazine with differently substituted β-ketonitriles in the presence of p-toulenesulfonic acid as a catalyst . This process is environmentally benign and solvent-free .


Molecular Structure Analysis

In the related compound “Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate”, two S(6) ring motifs are formed due to intramolecular N-H⋯N and N-H⋯O hydrogen bonds . In the crystal, inversion dimers linked by pairs of N-H⋯N hydrogen bonds generate R22(14) [or R44(10) via the intramolecular hydrogen bonds] ring motifs .


Chemical Reactions Analysis

The synthesis process involves the reaction of 3-chloro-6-hydrazinopyridazine with differently substituted β-ketonitriles . This reaction is facilitated by the use of p-toulenesulfonic acid as a catalyst .

Properties

IUPAC Name

5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN6/c9-6-1-2-7(14-13-6)15-8(11)5(3-10)4-12-15/h1-2,4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNKIHGNJVOKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4.35 g. (30 mmoles) of 3-chloro-6-pyridazinylhydrazine, 3.96 g. (30 mmoles) of ethoxymethylenemalononitrile and 60 ml. of ethanol is heated and refluxed for 2 hours. After cooling the separated crystals are filtered, washed with ethanol and dried. Yield: 5.85 g. (88.5%); m.p.: 250°-252° C.
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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